Site-Resolved Primary Kinetic Isotope Effect: Vinylic vs. Allylic H-Abstraction by OH Radicals
Using 2-methylpropene-1,1-d2 (D₂C=C(CH₃)₂), the site-specific Arrhenius rate expression for vinylic D-abstraction (k₁,D) was directly measured and compared with vinylic H-abstraction (k₁,H) derived from the complementary isobutene-3-d6 isotopologue, yielding a primary kinetic isotope effect (KIE) at the vinylic position substantially larger in both pre-exponential factor and activation energy than the allylic KIE derived from k₃,H vs. k₃,D. This KIE difference is quantitatively resolvable only with position-specific d2 and d6 isotopologues [1]. The ratio k₁,H/k₁,D at 1000 K, calculated from the reported Arrhenius parameters, is approximately 1.75, whereas the allylic ratio k₃,H/k₃,D at the same temperature is approximately 1.60, demonstrating that vinylic H-abstraction is kinetically more sensitive to deuterium substitution than allylic H-abstraction and that a uniform d8 label would convolve both channels into a single, uninterpretable bulk measurement.
| Evidence Dimension | Site-specific H-abstraction and D-abstraction rate coefficients (Arrhenius expressions) for OH + isobutene reaction |
|---|---|
| Target Compound Data | Vinylic D-abstraction (k₁,D): 3.13×10⁷ (T/K)¹·⁶⁷ exp(−1814 K/T) cm³ mol⁻¹ s⁻¹; Allylic D-abstraction (k₃,D): 4.42×10⁶ (T/K)¹·⁸ exp(−361.7 K/T) cm³ mol⁻¹ s⁻¹ |
| Comparator Or Baseline | Vinylic H-abstraction (k₁,H): 6.25×10⁵ (T/K)²·¹⁶ exp(−711.6 K/T) cm³ mol⁻¹ s⁻¹; Allylic H-abstraction (k₃,H): 6.98×10⁶ (T/K)¹·⁷⁷ exp(−136.6 K/T) cm³ mol⁻¹ s⁻¹ |
| Quantified Difference | Calculated KIE at 1000 K: vinylic k₁,H/k₁,D ≈ 1.75 (ΔEa ≈ +1102 K in activation energy term); allylic k₃,H/k₃,D ≈ 1.60 (ΔEa ≈ +225 K in activation energy term) |
| Conditions | Shock-tube experiments at 830–1289 K and ~1.5 atm; reaction progress monitored via OH radical UV laser absorption at 306.7 nm; rate expressions derived using isobutene-1-d2 for k₁,D and k₃,D, and isobutene-3-d6 for k₁,H and k₃,H |
Why This Matters
Only position-specific isotopologues resolve the vinylic vs. allylic branching ratio; a more expensive fully deuterated d8 analog would produce a single convolved rate and forfeit the site-resolved mechanistic information essential for accurate combustion kinetic model development.
- [1] Khaled, F., Giri, B. R. & Farooq, A. A high-temperature shock tube kinetic study for the branching ratios of isobutene + OH reaction. Proceedings of the Combustion Institute 36, 265–272 (2017). View Source
